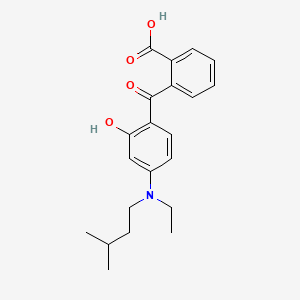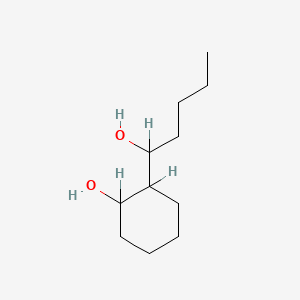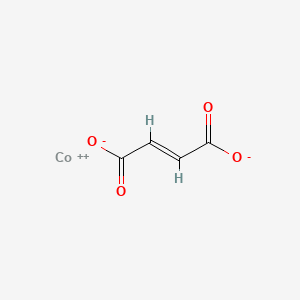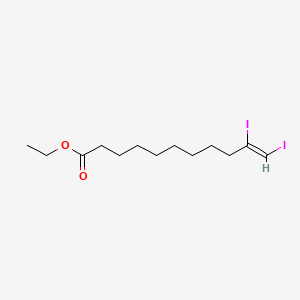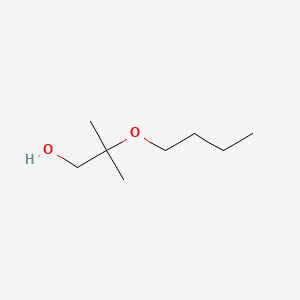![molecular formula C13H11N5 B12660673 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine CAS No. 121845-79-2](/img/structure/B12660673.png)
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is a heterocyclic compound that belongs to the class of pyridino-triazines This compound is characterized by its fused ring structure, which includes both pyridine and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridyl-triazine oxides.
Reduction: Formation of reduced pyridyl-triazine derivatives.
Substitution: Formation of substituted pyridyl-triazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.
Eigenschaften
CAS-Nummer |
121845-79-2 |
|---|---|
Molekularformel |
C13H11N5 |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H11N5/c1-8-7-11-12(9(2)15-8)16-13(18-17-11)10-3-5-14-6-4-10/h3-7H,1-2H3 |
InChI-Schlüssel |
ZKIOMLWEPUHBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


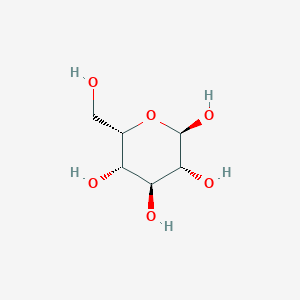

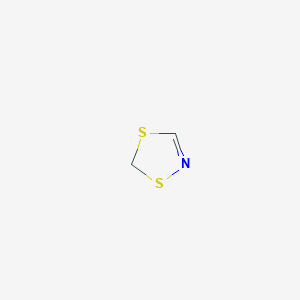
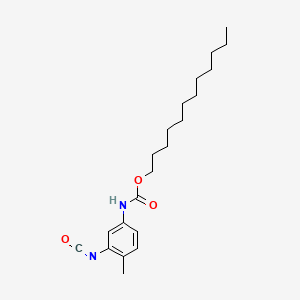
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
